Technical Monograph: (S)-(-)-N-(1-Phenylethyl)succinamic Acid
Technical Monograph: (S)-(-)-N-(1-Phenylethyl)succinamic Acid
High-Purity Chiral Resolving Agents in Drug Development
Executive Summary
(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) represents a critical class of chiral auxiliaries used in the resolution of racemic mixtures, particularly in the pharmaceutical industry where enantiomeric purity is non-negotiable. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and application protocols. Unlike standard reagents, the efficacy of this compound relies heavily on the precise stoichiometry of its amide bond formation and the subsequent stability of its diastereomeric salts.
Physicochemical Profile & Molecular Weight
The precise molecular weight is the fundamental constant for all stoichiometric calculations in resolution protocols. Variations in calculated equivalents can lead to poor enantiomeric excess (ee) yields.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | Formal nomenclature |
| Common Name | (S)-(-)-N-(1-Phenylethyl)succinamic acid | |
| CAS Number | 21752-34-1 | Specific to (S)-isomer |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | Based on standard atomic weights |
| Melting Point | 100–104 °C | Indicator of purity |
| Optical Rotation | [α]²⁴/D −111° | c = 2 in ethanol |
| Solubility | Soluble in Ethanol, Methanol; Sparingly in Water | Critical for recrystallization |
Elemental Mass Breakdown
For high-precision mass spectrometry (HRMS) validation:
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Carbon (C): 12 atoms × 12.011 = 144.132 Da
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Hydrogen (H): 15 atoms × 1.008 = 15.120 Da
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Nitrogen (N): 1 atom × 14.007 = 14.007 Da
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Oxygen (O): 3 atoms × 15.999 = 47.997 Da
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Exact Mass: 221.1052 Da (Monoisotopic)
Synthetic Pathway & Mechanism
The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is a nucleophilic acyl substitution where the chiral amine attacks the cyclic anhydride. This reaction is preferred over acid chloride methods due to the "atom economy" and the avoidance of HCl byproducts, which simplifies purification.
Reaction Mechanism
The driving force is the relief of ring strain in the succinic anhydride upon nucleophilic attack by the primary amine of (S)-(-)-1-phenylethylamine.
Figure 1: Nucleophilic ring-opening mechanism for the synthesis of the target succinamic acid.
Experimental Protocol: Synthesis from Anhydride
Safety Note: Perform all steps in a fume hood. Succinic anhydride is an irritant.
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Preparation: Dissolve 1.0 equivalent of succinic anhydride in anhydrous Dichloromethane (DCM) or Toluene. Ensure the system is moisture-free to prevent hydrolysis of the anhydride to succinic acid.
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Addition: Add 1.0 equivalent of (S)-(-)-1-phenylethylamine dropwise at 0°C. The reaction is exothermic; temperature control is vital to prevent side reactions (imide formation).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product, being an acid, often precipitates from non-polar solvents or can be extracted.
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Workup:
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If precipitate forms: Filter and wash with cold solvent.
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If in solution: Wash with 1N HCl (to remove unreacted amine) followed by water. Dry organic layer over MgSO₄.
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Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to maximize optical purity. Target MP: 100–104°C.
Analytical Validation (Quality Control)
Trusting the label is insufficient for GMP environments. You must validate the identity and purity of the resolving agent before use.
Validation Workflow
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H-NMR (Proton NMR):
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Look for the amide doublet (NH) around 6.0–8.0 ppm.
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Confirm the chiral center proton (quartet) and the methyl doublet characteristic of the phenylethyl group.
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Verify the succinic backbone (two triplets or a multiplet around 2.4–2.6 ppm).
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Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>99% ee required).
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Titration: Acid-base titration with NaOH using phenolphthalein to confirm free carboxylic acid content (Assay >98%).
Application: Chiral Resolution of Racemic Bases
The primary utility of (S)-(-)-N-(1-Phenylethyl)succinamic acid is as a resolving agent. It contains a free carboxylic acid capable of forming diastereomeric salts with racemic amines (bases).
The Resolution Logic
Unlike enantiomers, which have identical physical properties (except optical rotation), diastereomeric salts have different solubilities.[1] This difference allows for separation via fractional crystallization.
Figure 2: Workflow for resolving a racemic amine using (S)-(-)-N-(1-Phenylethyl)succinamic acid.
Step-by-Step Resolution Protocol
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Stoichiometry: Mix 1.0 eq of Racemic Base with 0.5 to 1.0 eq of (S)-Succinamic Acid in hot ethanol.
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Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets the matching enantiomer specifically.
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Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
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Filtration: Collect crystals. These are the diastereomeric salt of the (S)-acid and one enantiomer of your base.
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Liberation: Suspend the salt in water, basify with NaOH (pH > 12), and extract the now-free chiral amine with DCM or Ether.
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Recycle: The resolving agent (succinamic acid) remains in the aqueous layer as the sodium salt. It can be recovered by acidification (HCl) and filtration.
References
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Sigma-Aldrich. (S)-(−)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869856, (S)-(-)-N-(1-Phenylethyl)succinamic acid. Retrieved from
- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text on resolution via diastereomeric salts).
- Kozma, D. (2001).CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for solvent selection in resolutions).
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Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid Properties. (Comparative data for the enantiomer). Retrieved from
